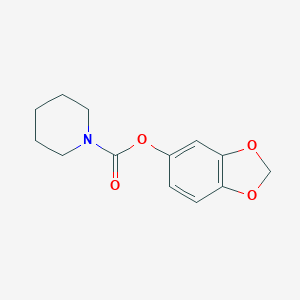
1,3-Benzodioxol-5-yl piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl piperidine-1-carboxylate is a chemical compound that is widely used in scientific research. This compound is also known as MDMA or ecstasy. MDMA is a psychoactive drug that is often used recreationally due to its euphoric effects. However,
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of happiness, euphoria, and empathy. However, the exact mechanism of action is not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
MDMA has been shown to have both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol. These effects can be dangerous in high doses or in individuals with underlying health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has advantages and limitations for lab experiments. It can be used to study the effects of neurotransmitters on the brain and to investigate potential therapeutic uses. However, it is a controlled substance and requires specialized equipment and permits to handle. It also has potential side effects and safety concerns.
Direcciones Futuras
There are many future directions for research on MDMA. One area of interest is the potential therapeutic uses for mental health disorders. Further research is needed to investigate the safety and efficacy of MDMA-assisted psychotherapy. Another area of interest is the mechanism of action of MDMA. More research is needed to fully understand how MDMA affects the brain and body. Finally, there is a need for research on the long-term effects of MDMA use. This information is important for understanding the potential risks and benefits of MDMA use.
Métodos De Síntesis
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The resulting compound is then converted to MDMA through a series of chemical reactions. This synthesis method is complex and requires specialized equipment and knowledge.
Aplicaciones Científicas De Investigación
MDMA has been extensively studied for its potential therapeutic uses. It has been shown to have positive effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety. MDMA-assisted psychotherapy has been shown to be effective in treating these disorders.
Propiedades
Número CAS |
5451-82-1 |
|---|---|
Nombre del producto |
1,3-Benzodioxol-5-yl piperidine-1-carboxylate |
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-13(14-6-2-1-3-7-14)18-10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
XHDWIXUNOVEGHY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Otros números CAS |
5451-82-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
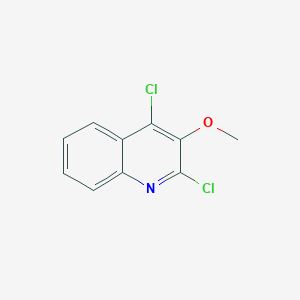
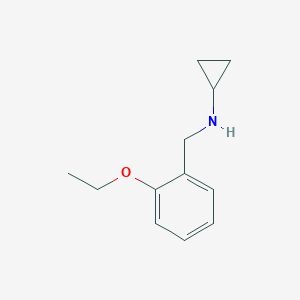

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
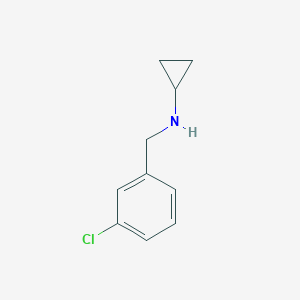
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
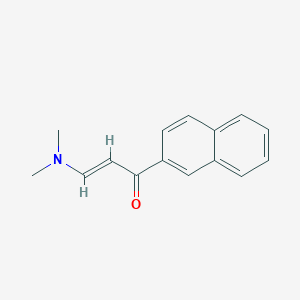
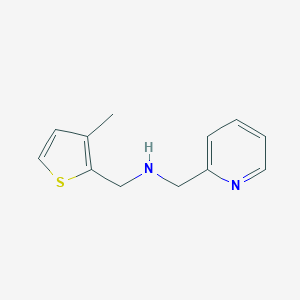
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
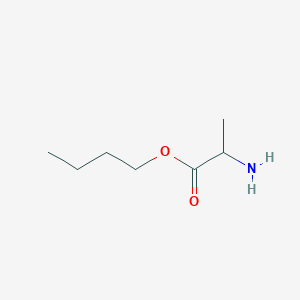
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
